7-(3-bromophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(3-bromophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H18BrN5OS and its molecular weight is 456.36. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity and Clinical Application
Compounds like 7-(3-bromophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, due to the presence of triazole and pyrimidine scaffolds, have been found to exhibit significant antibacterial activity. The 1,2,4-triazole moiety, a bioisostere of amides, esters, and carboxylic acids, is a potent inhibitor of several bacterial proteins and has been utilized in various antibacterial agents. Triazole and its hybrids have shown promising broad-spectrum antibacterial activity against a variety of significant organisms, including drug-resistant forms (Li & Zhang, 2021). Furthermore, triazole-containing hybrids have been used clinically to treat bacterial infections, emphasizing their practical utility in antibacterial therapeutics.
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, an integral part of the compound , are known for their versatility in creating optical sensors and their substantial medicinal applications. These derivatives, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials and exhibit a range of biological activities. This characteristic makes them suitable for use in developing new and innovative biomedical applications and tools (Jindal & Kaur, 2021).
Central Nervous System (CNS) Drug Synthesis Potential
Research has highlighted the potential of various functional chemical groups, including triazole and pyrimidine, as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. These compounds, exhibiting diverse effects ranging from depression to convulsion, underline the versatility and potential of the structural elements present in this compound for CNS drug development (Saganuwan, 2017).
Optoelectronic Material Development
Compounds containing pyrimidine rings, similar to the chemical , have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. The inclusion of pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. The synthesis and application of these compounds in developing advanced optoelectronic devices highlight the potential utility of the compound's structure in this field as well (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus essential for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation, thereby halting the progression of the cell cycle . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase from the G1 phase . As a result, cell proliferation is halted, and apoptosis is induced .
Pharmacokinetics
These properties likely contribute to the compound’s observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also exhibits moderate activity against HepG-2 cells, with an IC50 range of 48 to 90 nM .
Biochemical Analysis
Biochemical Properties
It is known that [1,2,4]triazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have shown inhibitory activity against tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) .
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cell lines . For example, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
Molecular Mechanism
Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to inhibit CDK2/cyclin A2, a key component for cell proliferation . The inhibitory activity was achieved for the most potent anti-proliferative compounds .
Temporal Effects in Laboratory Settings
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells .
Metabolic Pathways
[1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
properties
IUPAC Name |
7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5OS/c1-12-16(18(27)23-15-9-4-3-5-10-15)17(13-7-6-8-14(21)11-13)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPHOTWCIJKHGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.